Superior DPPH Radical Scavenging Activity of Hydroquinone Over Resorcinol
In a comparative DPPH radical scavenging assay, hydroquinone demonstrated an IC50 value of 6.74 ± 0.30 µM, whereas the meta-isomer resorcinol exhibited an IC50 of 41.30 ± 0.35 µM, representing a 6.1-fold higher potency for hydroquinone under identical experimental conditions [1]. Catechol, the ortho-isomer, displayed an IC50 of 5.81 ± 0.29 µM, statistically comparable to hydroquinone but with distinct electrochemical behavior that limits its utility in certain industrial formulations [1].
| Evidence Dimension | DPPH radical scavenging IC50 |
|---|---|
| Target Compound Data | 6.74 ± 0.30 µM |
| Comparator Or Baseline | Resorcinol: 41.30 ± 0.35 µM; Catechol: 5.81 ± 0.29 µM |
| Quantified Difference | 6.1-fold lower IC50 vs resorcinol; 1.16-fold higher IC50 vs catechol |
| Conditions | DPPH assay, pH not specified, ambient temperature, mean of three measurements |
Why This Matters
This 6-fold difference in radical scavenging potency directly impacts formulation efficiency in antioxidant applications, requiring significantly lower concentrations of hydroquinone to achieve equivalent protection against oxidative degradation.
- [1] Molecules 2015, 20(2), 2555-2575; Table 1. 'Antioxidant Activity of Dihydroxybenzene Derivatives'. PMC6272747. View Source
